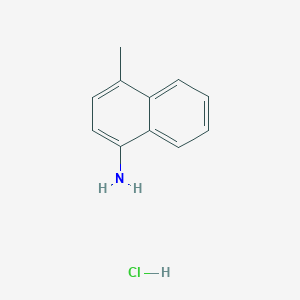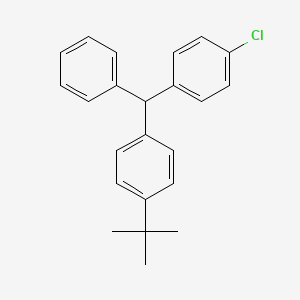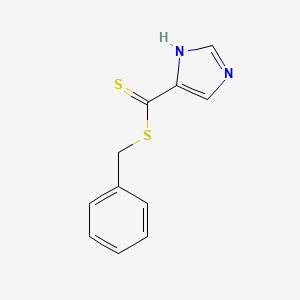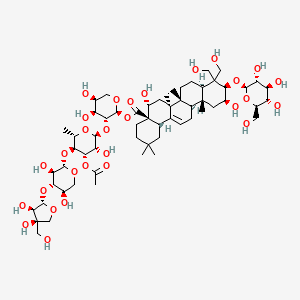
3''O-acetylplatycodin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’'O-acetylplatycodin D: is a natural product found in the roots of Platycodon grandiflorumIt belongs to the class of triterpenoid saponins, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3’'O-acetylplatycodin D involves the extraction of platycosides from Platycodi radix using macroporous resin column chromatography (CC) and high-speed counter-current chromatography (HSCCC). The process includes the use of ethyl acetate, n-butanol, and water as solvents .
Industrial Production Methods: Industrial production of 3’'O-acetylplatycodin D typically involves the extraction from the dried roots of Platycodon grandiflorum using methanol. The extract is then subjected to various chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 3’'O-acetylplatycodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like acetic anhydride (Ac₂O) and pyridine (C₅H₅N).
Major Products Formed: The major products formed from these reactions include various acetylated and hydroxylated derivatives of 3’'O-acetylplatycodin D .
Scientific Research Applications
Chemistry: In chemistry, 3’'O-acetylplatycodin D is used as a reference compound for the study of triterpenoid saponins and their derivatives .
Biology: Biologically, it exhibits significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines .
Medicine: In medicine, 3’'O-acetylplatycodin D is being explored for its potential therapeutic applications in treating inflammatory diseases and cancer .
Industry: Industrially, it is used in the formulation of herbal medicines and dietary supplements due to its beneficial health effects .
Mechanism of Action
3’'O-acetylplatycodin D exerts its effects by inhibiting the phosphorylation of Akt, leading to the suppression of mTOR and NF-κB signaling pathways. This results in the induction of apoptosis in cancer cells and the inhibition of their proliferation .
Comparison with Similar Compounds
Platycodin D: Another triterpenoid saponin found in with similar biological activities.
Polygalacin D: A related compound with comparable anti-cancer properties.
Uniqueness: 3’‘O-acetylplatycodin D is unique due to its specific acetylation at the 3’’ position, which enhances its biological activity compared to other similar compounds .
Properties
CAS No. |
66779-35-9 |
|---|---|
Molecular Formula |
C59H94O29 |
Molecular Weight |
1267.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H94O29/c1-24-41(84-47-39(73)42(30(67)19-78-47)85-51-45(75)58(77,22-63)23-80-51)43(82-25(2)64)40(74)49(81-24)86-44-35(69)29(66)18-79-50(44)88-52(76)59-13-12-53(3,4)14-27(59)26-8-9-32-54(5)15-28(65)46(87-48-38(72)37(71)36(70)31(17-60)83-48)57(20-61,21-62)33(54)10-11-55(32,6)56(26,7)16-34(59)68/h8,24,27-51,60-63,65-75,77H,9-23H2,1-7H3/t24-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+,59+/m0/s1 |
InChI Key |
SDKXNUPDGQJUHA-ACRKBEDHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)


![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)


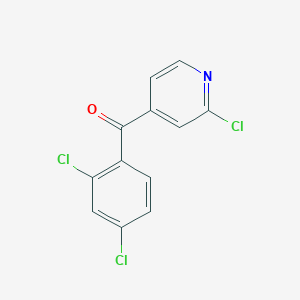
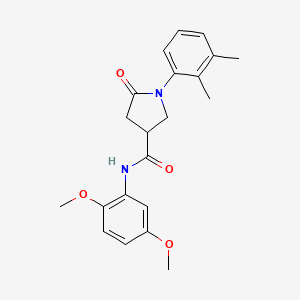
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
